Cas no 1353854-46-2 (1-(oxan-4-yl)-1H-imidazol-4-amine)

1-(oxan-4-yl)-1H-imidazol-4-amine structure
1353854-46-2 structure
Product Name:1-(oxan-4-yl)-1H-imidazol-4-amine
CAS No:1353854-46-2
MF:C8H13N3O
MW:167.208321332932
CID:6078565
PubChem ID:66520755
Update Time:2025-07-21

1-(oxan-4-yl)-1H-imidazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-1-(4-tetrahydropyranyl)imidazole
    • 1H-Imidazol-4-amine, 1-(tetrahydro-2H-pyran-4-yl)-
    • 1-(Tetrahydro-2h-pyran-4-yl)-1h-imidazol-4-amine
    • 1-(oxan-4-yl)-1H-imidazol-4-amine
    • AKOS015945452
    • EN300-1106649
    • CS-0284291
    • 1353854-46-2
    • Inchi: 1S/C8H13N3O/c9-8-5-11(6-10-8)7-1-3-12-4-2-7/h5-7H,1-4,9H2
    • InChI Key: HYGYTQMGUFXQHT-UHFFFAOYSA-N
    • SMILES: C1N(C2CCOCC2)C=C(N)N=1

Computed Properties

  • Exact Mass: 167.105862047g/mol
  • Monoisotopic Mass: 167.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 53.1Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3(Predicted)
  • Boiling Point: 420.3±35.0 °C(Predicted)
  • pka: 7.41±0.61(Predicted)

1-(oxan-4-yl)-1H-imidazol-4-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1106649-0.05g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1106649-0.1g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1106649-0.25g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1106649-0.5g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
0.5g
$877.0 2023-10-27
Enamine
EN300-1106649-1.0g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2
1g
$914.0 2023-06-10
Enamine
EN300-1106649-2.5g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1106649-5.0g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2
5g
$2650.0 2023-06-10
Enamine
EN300-1106649-10.0g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2
10g
$3929.0 2023-06-10
Enamine
EN300-1106649-1g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
1g
$914.0 2023-10-27
Enamine
EN300-1106649-5g
1-(oxan-4-yl)-1H-imidazol-4-amine
1353854-46-2 95%
5g
$2650.0 2023-10-27

Additional information on 1-(oxan-4-yl)-1H-imidazol-4-amine

Introduction to 1-(oxan-4-yl)-1H-imidazol-4-amine (CAS No. 1353854-46-2) and Its Emerging Applications in Chemical Biology

The compound 1-(oxan-4-yl)-1H-imidazol-4-amine (CAS No. 1353854-46-2) represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. As a derivative of imidazole, this molecule has garnered significant attention due to its structural versatility and potential biological activity. The presence of an oxan ring fused with an imidazole core introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

Recent advancements in chemical biology have highlighted the importance of imino acids and their derivatives in modulating biological pathways. The 1-(oxan-4-yl)-1H-imidazol-4-amine structure, with its amine substituent at the 4-position, offers a privileged scaffold for designing molecules that interact with enzymes and receptors. This compound has been explored in various contexts, including its role as a precursor in synthesizing more complex bioactive molecules.

In the realm of medicinal chemistry, the oxan ring component is particularly noteworthy. It mimics the natural sugar backbone found in carbohydrates, which are ubiquitous in biological systems. This structural mimicry has implications for developing novel glycosidase inhibitors or carbohydrate-based therapeutics. The imidazole moiety, on the other hand, is well-known for its ability to participate in hydrogen bonding and metal coordination, properties that are exploited in designing metal-binding drugs or catalysts.

One of the most intriguing aspects of 1-(oxan-4-yl)-1H-imidazol-4-amine is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The imidazole core of this compound can be modified to target specific kinase domains, while the oxan ring provides steric hindrance to improve selectivity. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain tyrosine kinases, making it a promising candidate for further investigation.

The synthesis of 1-(oxan-4-yl)-1H-imidazol-4-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include the formation of the oxan ring via cyclization reactions and subsequent functionalization of the imidazole ring. Advances in catalytic processes have enabled more efficient and sustainable routes to this compound, reducing waste and improving yields. These synthetic strategies are critical for scaling up production for both research and commercial applications.

From a material science perspective, the unique properties of 1-(oxan-4-yl)-1H-imidazol-4-amine make it an interesting candidate for developing novel materials. Its ability to form coordination complexes with metals suggests potential applications in catalysis or as sensors for metal ions. Additionally, the compound’s solubility characteristics can be tuned by modifying its substituents, opening doors for applications in nanotechnology or drug delivery systems.

The biological activity of this compound has been explored through both computational modeling and experimental assays. Virtual screening techniques have identified potential binding pockets on target proteins, while wet-lab experiments have validated these interactions in vitro. These combined approaches underscore the importance of integrating computational chemistry with experimental pharmacology to accelerate drug discovery efforts.

In conclusion, 1-(oxan-4-yl)-1H-imidazol-4-amine (CAS No. 1353854-46-2) represents a versatile and promising compound with applications spanning chemical biology and material science. Its unique structural features—particularly the fusion of an oxan ring with an imidazole core—make it an attractive scaffold for further development. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play a significant role in advancing therapeutic interventions and innovative materials.

Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent